molecular formula C12H5Br5 B14443392 2,3',4,4',5'-Pentabromobiphenyl CAS No. 74114-77-5

2,3',4,4',5'-Pentabromobiphenyl

Cat. No.: B14443392
CAS No.: 74114-77-5
M. Wt: 548.7 g/mol
InChI Key: HAEVZKQZBJMVLC-UHFFFAOYSA-N
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Description

2,3’,4,4’,5’-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,4’,5’-Pentabromobiphenyl typically involves the bromination of biphenyl. The process includes the use of bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of polybrominated biphenyls, including 2,3’,4,4’,5’-Pentabromobiphenyl, often involves large-scale bromination reactions. These reactions are conducted in reactors where biphenyl is exposed to bromine in the presence of catalysts to ensure efficient and selective bromination .

Chemical Reactions Analysis

Types of Reactions: 2,3’,4,4’,5’-Pentabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce brominated biphenyl oxides, while reduction can yield less brominated biphenyls .

Scientific Research Applications

2,3’,4,4’,5’-Pentabromobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3’,4,4’,5’-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign compounds. This interaction can also mediate toxic effects and influence cell-cycle regulation .

Comparison with Similar Compounds

  • 2,2’,4,4’,5-Pentabromodiphenyl ether
  • 2,2’,4,4’,6-Pentabromodiphenyl ether
  • 2,2’,4,5,5’-Pentabromobiphenyl

Comparison: 2,3’,4,4’,5’-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other polybrominated biphenyls, it may exhibit different toxicological profiles and environmental persistence .

Properties

IUPAC Name

1,2,3-tribromo-5-(2,4-dibromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5/c13-7-1-2-8(9(14)5-7)6-3-10(15)12(17)11(16)4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVZKQZBJMVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C2=CC(=C(C(=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225062
Record name 1,1'-Biphenyl, 2,3',4,4',5'-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74114-77-5
Record name 2,3',4,4',5'-Pentabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074114775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3',4,4',5'-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5'-PENTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU65U67IZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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